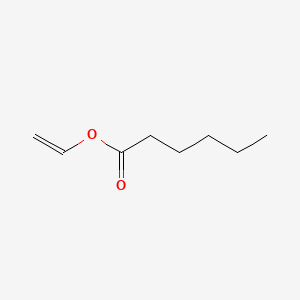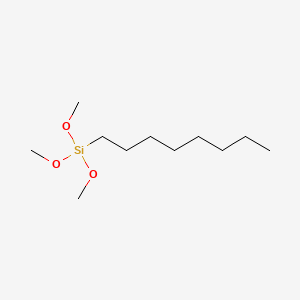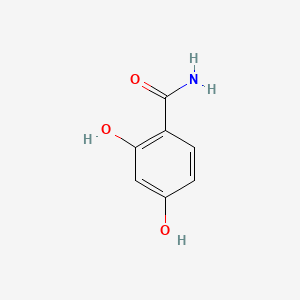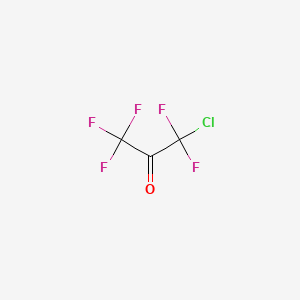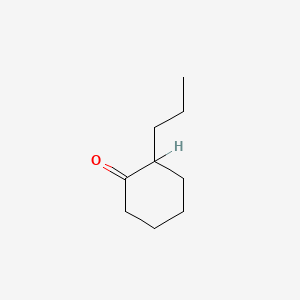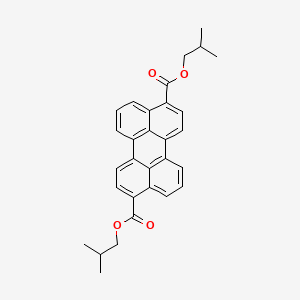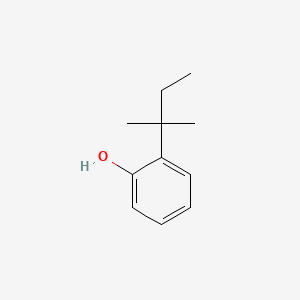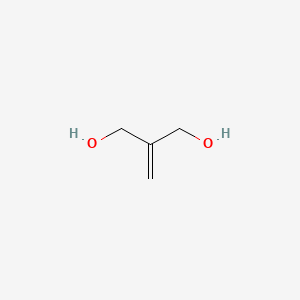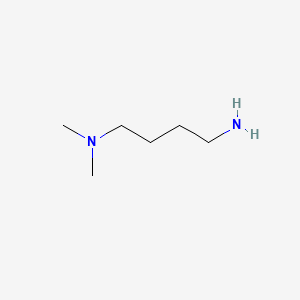
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring fused with a nitrofuran moiety
Mechanism of Action
Target of Action
The primary target of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine is the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.
Biochemical Pathways
The biochemical pathways affected by this compound are related to glucose metabolism, given its interaction with aldose reductase . Nitrofurazone, a related compound, has been found to inhibit several bacterial enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate . This suggests that this compound may have similar effects.
Result of Action
For example, nitrofurazone has been found to suppress pathways regulated by aldose reductase, including biofilm formation and production of the virulence factor pyocyanin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s antimicrobial activity has been evaluated against various bacteria, suggesting that its efficacy may vary depending on the specific microbial environment
Biochemical Analysis
Biochemical Properties
2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitroreductase enzymes, which reduce the nitro group to an amino group, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to mutagenic and cytotoxic effects . Additionally, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole has been shown to inhibit certain bacterial enzymes, making it a potential antibacterial agent .
Cellular Effects
The effects of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . Moreover, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole has been observed to modulate the expression of genes involved in the stress response, DNA repair, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole exerts its effects through several mechanisms. It binds to DNA and proteins, forming adducts that can interfere with their normal functions . The compound also inhibits the activity of certain enzymes by binding to their active sites, leading to enzyme inactivation . Additionally, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole can lead to persistent cellular damage and alterations in cellular function. These effects are often dose-dependent and can vary based on the experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitro-2-furoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-Amino-5-(5-amino-2-furyl)-1,3,4-oxadiazole.
Reduction: Formation of 2-Amino-5-(5-amino-2-furyl)-1,3,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
- 2-Amino-5-(5-nitro-2-furyl)-1,3,4-triazole
Uniqueness
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWQUFUBSCXPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020058 | |
| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-55-1 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(5-nitro-2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



